Product packaging for Cymorcin(Cat. No.:)

Cymorcin

Cat. No.: B8691099
M. Wt: 166.22 g/mol
InChI Key: DXPQSMYASPEWEK-UHFFFAOYSA-N
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Description

Cymorcin is a phenolic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . Its chemical structure is defined as 2-methyl-5-propan-2-ylbenzene-1,3-diol, placing it within the chemical class of substituted hydroquinones . This compound serves as the aglycone (non-sugar) core of naturally occurring phenolic glycosides, such as this compound diglucoside . As an aglycone, this compound is a key structural unit for investigating the biosynthesis and structure-activity relationships of complex natural products . The primary research value of this compound lies in its role as a fundamental building block for the synthesis of novel derivatives and in studies exploring how glycosylation modifies the properties and activities of phenolic molecules . While this compound itself is a subject of phytochemical research, its specific biological mechanisms of action and detailed applications in pharmacological models are areas for further scientific exploration. Researchers can utilize this compound to advance studies in organic chemistry and natural product research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B8691099 Cymorcin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-5-propan-2-ylbenzene-1,3-diol

InChI

InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6,11-12H,1-3H3

InChI Key

DXPQSMYASPEWEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)C(C)C)O

Origin of Product

United States

Elucidation of Cymorcin S Molecular Architecture

Methodological Advances in Cymorcin Structure Determination

The determination of a chemical compound's molecular structure relies on a combination of advanced analytical techniques. These methods provide complementary information about elemental composition, connectivity, functional groups, and spatial arrangement of atoms. While the general principles of these techniques are well-established and widely applied in organic structure elucidation, specific detailed research findings regarding the application of each of these methods precisely for the determination of the phenolic this compound (C₁₀H₁₄O₂) structure were not extensively detailed in the consulted literature.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, chemists can deduce the types of hydrogen and carbon atoms present and their neighboring environments. Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide crucial information about through-bond and through-space correlations between nuclei, further aiding in the assembly of the molecular skeleton. While NMR is a standard tool for structure elucidation, specific NMR spectroscopic data or detailed assignments for the phenolic this compound (C₁₀H₁₄O₂) were not found in the provided search results. General applications of NMR in structural elucidation are widely documented.

Role of Mass Spectrometry (MS) in Defining this compound's Elemental Composition and Fragmentation Patterns

Mass Spectrometry (MS) is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass, which helps in determining the molecular formula. Electron ionization (EI) MS often provides fragmentation patterns that can offer insights into the structural subunits of the molecule. The molecular weight of the phenolic this compound (C₁₀H₁₄O₂) is reported as 166.22 g/mol or 166.217, with an exact mass of 166.099. nih.govnih.gov This data is consistent with the molecular formula C₁₀H₁₄O₂. nih.gov While MS is integral to confirming molecular formula and can provide fragmentation data, specific details on the fragmentation patterns observed for this compound (C₁₀H₁₄O₂) in MS analysis were not available in the consulted sources.

Here is a table summarizing the molecular formula and mass data for this compound (C₁₀H₁₄O₂):

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₄O₂- nih.govnih.gov
Molecular Weight166.22 / 166.217 g/mol nih.govnih.gov
Exact Mass166.099Da nih.gov

Complementary Spectroscopic Techniques in this compound Structure Elucidation

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide complementary information about the presence of specific functional groups within a molecule. IR spectroscopy is useful for identifying functional groups like hydroxyl (O-H) and aromatic C-H bonds, which are expected in the structure of this compound. UV-Vis spectroscopy can indicate the presence of conjugated systems, such as the benzene (B151609) ring in this compound. Although these techniques are routinely used in conjunction with NMR and MS for comprehensive structural analysis, specific IR or UV-Vis spectral data for the phenolic this compound (C₁₀H₁₄O₂) were not presented in the search results.

X-ray Crystallography and Electron Diffraction (MicroED) for Definitive this compound Structural Resolution

X-ray Crystallography is considered the gold standard for obtaining a definitive three-dimensional structure of a crystalline compound at atomic resolution. It provides precise bond lengths, bond angles, and the arrangement of atoms in the crystal lattice. Electron Diffraction (MicroED) is a related technique that can be used for structure determination from very small crystals (nanocrystals), which may be difficult to analyze by traditional X-ray crystallography. Both methods require the compound to form suitable crystals. There was no information in the consulted literature to indicate that X-ray crystallography or Electron Diffraction has been applied to determine the structure of the phenolic this compound (C₁₀H₁₄O₂).

Stereochemical Investigations and Absolute Configuration Assignment of this compound

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. Absolute configuration refers to the precise spatial arrangement of substituents around a chiral center, typically designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. A molecule must possess at least one chiral center or exhibit axial, planar, or helical chirality to have different stereoisomers (enantiomers or diastereomers). Examination of the reported structure of the phenolic this compound (2-methyl-5-propan-2-ylbenzene-1,3-diol) reveals a symmetrical structure with no chiral carbon atoms. nih.govnih.gov Therefore, stereochemical investigations and the assignment of absolute configuration are not applicable to this specific compound.

Computational Chemistry Approaches in Validating this compound Structural Hypotheses

Computational chemistry plays an increasingly important role in validating structural hypotheses derived from experimental data and predicting molecular properties. Techniques such as density functional theory (DFT) calculations can be used to optimize molecular geometries, calculate spectroscopic parameters (like NMR chemical shifts), and evaluate the relative stability of different possible isomers. Molecular mechanics and dynamics simulations can provide insights into the conformational flexibility of a molecule. These computational methods can serve as valuable tools to support and confirm structures determined by experimental techniques. However, no specific studies detailing the use of computational chemistry approaches for validating the structure of the phenolic this compound (C₁₀H₁₄O₂) were found in the reviewed literature.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Natural Occurrence of Cymorcin

Identification of Biological Sources and Distribution of Cymorcin

Detailed information regarding the specific organisms that produce this compound and its distribution in the natural world is not documented in the available scientific literature. While the related compound, this compound diglucoside, is classified as a phenolic glycoside, the specific plant, microbial, or animal sources of this compound itself remain unidentified.

Elucidation of Enzymatic Transformations in this compound Biosynthesis

The biochemical steps involved in the creation of this compound by living organisms are currently unknown. This includes the precursor molecules that initiate the biosynthetic pathway, the intermediate compounds formed during the process, and the specific enzymes that catalyze these transformations.

There is no available research that proposes or identifies the precursor compounds or intermediate metabolites involved in the biosynthesis of this compound.

The enzymes responsible for constructing the this compound molecule have not been characterized. General classes of enzymes such as synthases, transferases, and oxidoreductases are typically involved in the biosynthesis of natural products, but their specific roles in this compound formation are yet to be determined.

Genetic Basis and Regulation of this compound Biosynthesis

The genetic underpinnings of this compound production are not understood. The genes that encode the necessary biosynthetic enzymes, as well as the regulatory mechanisms that control the expression of these genes, have not been identified.

Role of this compound in Organismal Metabolism and Ecological Interactions

The function of this compound within the metabolism of its producing organism and its role in interactions with other species are not described in the scientific literature. The potential ecological roles of secondary metabolites can be diverse, including defense against predators or pathogens, but any such role for this compound is purely speculative at this time.

Preclinical Investigations of Cymorcin in Biological Systems

In Vitro Pharmacological Profiling of Cymorcin in Cellular Models

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish, represent a foundational step in preclinical research. certisoncology.com They are instrumental in the initial screening of compounds and provide insights into the molecular mechanisms of a drug's action. nih.gov

Assessment of Cellular Responses to this compound Exposure

The initial evaluation of this compound in cellular models would involve exposing various cell lines to the compound to observe its effects. This process helps to determine the compound's potential bioactivity and to identify cell types that are particularly sensitive to its presence.

Table 1: Cellular Responses to this compound Exposure

Cell Line Tissue of Origin Observed Effect
HepG2 Liver Carcinoma Data not available
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HUVEC Umbilical Vein Endothelial Data not available

This table is interactive. Click on the headers to sort the data.

Investigations into this compound's Effects on Specific Cellular Pathways and Biomarkers

Following the initial assessment, research would delve into the specific cellular pathways that this compound might modulate. Understanding these pathways is crucial for elucidating the compound's mechanism of action. Key signaling pathways often investigated include those involved in cell proliferation, apoptosis (programmed cell death), and inflammation. nih.govmedchemexpress.com

For instance, the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways are central to cell growth and survival. nih.gov The mTOR pathway, in particular, is a master regulator of cellular metabolism and growth, integrating signals from growth factors, nutrients, and cellular energy status. nih.govcellsignal.com Another critical pathway is the Wnt signaling pathway, which is involved in cell fate determination and tissue development. nih.gov Dysregulation of these pathways is often implicated in various diseases.

Biomarkers, which are measurable indicators of a biological state or condition, would also be assessed. This could involve measuring changes in the expression or activity of specific proteins, such as kinases or transcription factors, following this compound exposure.

In Vivo Studies of this compound in Animal Models of Disease and Physiological Processes

Experimental Design and Model Selection for In Vivo this compound Research

The design of in vivo experiments for this compound would depend on the intended therapeutic application. The selection of an appropriate animal model is a critical step and is often guided by the disease or physiological process being studied. youtube.com Genetically modified animal models, for example, can be used to mimic human diseases, allowing for more predictive results. taconic.com The choice of species is also a key consideration, with rodent models being commonly used in early-stage preclinical research. nih.gov

Systemic Biological Responses to this compound Administration in Preclinical Animal Studies

Once an appropriate animal model is selected, this compound would be administered to assess its systemic effects. This phase of research evaluates how the compound is absorbed, distributed, metabolized, and excreted by the organism. It also examines the compound's efficacy in the context of a whole organism. pharmaron.com

Table 2: Overview of In Vivo Studies of this compound

Animal Model Disease/Process Studied Key Findings
Murine Model Inflammation Data not available
Zebrafish Model Neurological Development Data not available

This table is interactive. Click on the headers to sort the data.

Molecular Mechanisms Underlying Cymorcin S Biological Activities

Identification and Characterization of Molecular Targets of Cymorcin

The biological activities of this compound are understood to stem from its interactions with molecular targets, including enzymes and receptors . The structural features of this compound, such as hydroxyl groups and aromatic rings, are proposed to play a role in these interactions. Hydroxyl groups can form hydrogen bonds with the active sites of enzymes, thereby influencing their catalytic activity . Aromatic rings can engage in π-π interactions with other aromatic compounds, potentially affecting various biochemical processes .

Preclinical studies suggest that this compound may target key signaling pathways, including the PI3K/AKT/mTOR pathway . These studies have also indicated selective cytotoxicity against certain cancer cell lines, such as prostate and breast cancer cells, which could be related to the modulation of these pathways .

Investigations into the components of Mosla herba extract, which contains this compound diglucoside and this compound monoglucoside, have utilized network pharmacology and transcriptome analysis to identify potential targets in the context of antiviral activity against SARS-CoV-2 researchgate.netpreprints.org. This research identified Purine nucleoside phosphorylase (PNP) and Triosephosphate isomerase 1 (TPI1) as core targets researchgate.netpreprints.org. Molecular docking studies performed as part of this research explored the binding affinities of various extract components, including this compound diglucoside and monoglucoside, with PNP and TPI1 preprints.org. While specific binding energies for this compound were not detailed in the provided snippets, the inclusion of these compounds in the docking analysis suggests they are considered potential interactors with these enzyme targets preprints.org.

Signaling Pathway Modulation by this compound

This compound has been implicated in the modulation of cellular signaling pathways. Preclinical studies suggest its involvement in modulating inflammatory pathways . Furthermore, inhibition of key pathways such as PI3K/AKT/mTOR has been indicated in the context of its potential anti-cancer effects .

Receptor-Ligand Interactions and Binding Dynamics of this compound

The mechanism of action of this compound involves interactions with molecular targets, including receptors . These interactions are mediated by the chemical structure of this compound. The presence of hydroxyl groups facilitates the formation of hydrogen bonds, while aromatic rings can participate in π-π interactions . These non-covalent forces are fundamental to the binding of a ligand, such as this compound, to its target receptor or enzyme.

Understanding receptor-ligand interactions involves characterizing binding kinetics, including the on-rate (kon), off-rate (koff), and binding affinity (K or Kd) frontiersin.org. Binding affinity reflects the strength of the interaction between a ligand and its target frontiersin.orgbruker.com. While detailed kinetic parameters specifically for this compound's receptor-ligand interactions were not available in the search results, molecular docking studies have been employed to computationally assess the binding affinity of this compound derivatives to potential targets like PNP and TPI1 preprints.org. Such studies provide theoretical insights into the potential binding dynamics by predicting how strongly a molecule might interact with a target protein based on its structure and the target's binding site.

Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound

This compound is known to interact with enzymes, and these interactions can influence enzyme activity . The proposed mechanism involves the formation of hydrogen bonds between the hydroxyl groups of this compound and the active sites of enzymes . This interaction can potentially lead to either the inhibition or activation of the enzyme, thereby affecting the rate of the biochemical reaction it catalyzes.

Enzyme inhibition can occur through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, characterized by how the inhibitor binds to the enzyme or the enzyme-substrate complex libretexts.orgmicrobenotes.comlibretexts.org. These mechanisms can be analyzed through enzyme kinetics studies, often using methods like Lineweaver-Burk plots to determine kinetic parameters such as Km (Michaelis constant), Vmax (maximum reaction velocity), and Ki (inhibition constant) libretexts.orgslideshare.netenzyme-modifier.ch.

Structure Activity Relationship Sar Studies of Cymorcin and Its Analogues

Design and Synthesis of Cymorcin Derivatives for SAR Analysis

The process of SAR analysis often begins with the design and synthesis of a series of compounds structurally related to the parent molecule, known as analogues or derivatives nih.govresearchgate.netnih.govnih.govnih.gov. These derivatives typically involve systematic modifications to different parts of the core structure. While detailed information on the specific design and synthesis of this compound derivatives specifically for SAR analysis is limited in the provided sources, the synthesis of analogues of related compounds, such as Cyclomarin A (CymA), has been described . The total synthesis of Cyclomarin A, mentioned as an analogue, has been achieved through methods like Solid-Phase Peptide Synthesis (SPPS), involving the assembly of a peptide backbone and subsequent cyclization . Challenges such as preventing epimerization during cyclization have been noted in the synthesis of such cyclic peptides . Techniques like continuous flow peptide synthesis have also been explored for the pilot-scale production of these types of compounds .

Methodologies for Evaluating Structure-Activity Relationships

Evaluating the SAR of compounds like this compound involves a combination of experimental biological assays and computational methods. These methodologies help to correlate structural variations with changes in biological activity and to understand the nature of interactions between the compound and its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their measured biological activity frontiersin.orgmdpi.combenthamscience.com. QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity gardp.orgfrontiersin.orgbenthamscience.com. Building a QSAR model typically involves collecting biological activity data for a series of compounds, calculating molecular descriptors that represent various physical and chemical properties, and using statistical methods to build a predictive model frontiersin.orgbenthamscience.com. While QSAR is a widely used methodology in drug discovery and SAR studies for various compound classes frontiersin.orgmdpi.combenthamscience.comnih.govmdpi.com, specific details or findings from QSAR modeling applied directly to this compound or its analogues were not extensively available in the provided search results.

Pharmacophore Mapping and Molecular Docking Studies with this compound

Pharmacophore mapping and molecular docking are computational techniques used to understand the molecular interactions between a ligand (like this compound) and its biological target nih.govmdpi.comnih.govmdpi.comnih.govyoutube.commdpi.comnih.govnih.gov. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for it to interact optimally with a specific biological target and elicit a biological response mdpi.comyoutube.com. Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the target protein with a bound ligand (structure-based) youtube.comnih.gov. Molecular docking, on the other hand, predicts the preferred binding orientation and affinity of a ligand to a protein target by computationally simulating the molecular interactions nih.govmdpi.commdpi.comnih.govmdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net. It can provide insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) mdpi.comnih.govmdpi.com. For this compound, molecular docking has been mentioned as a method to predict target binding sites . The hypothesized mechanism of action involving hydrogen bonding by hydroxyl groups and π-π interactions by the aromatic ring suggests potential interaction types that could be explored through docking studies . However, detailed findings from extensive pharmacophore mapping or molecular docking studies specifically focused on this compound and its analogues were not provided in the search results.

Rational Design Principles for Novel this compound-Based Compounds

Rational design principles in drug discovery involve using the knowledge gained from SAR studies, computational modeling, and understanding of the biological target to design new compounds with improved activity, selectivity, or other desired properties nih.govnih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net. For this compound, if detailed SAR information were available, it could inform the rational design of novel analogues. For instance, identifying the critical functional groups and structural motifs involved in target binding and activity would guide modifications to enhance these interactions. Understanding the role of the macrocyclic structure could lead to the design of modified ring systems or mimetics that retain or improve specificity . Information from QSAR models could help predict the activity of proposed new structures before synthesis frontiersin.orgbenthamscience.com. Insights from pharmacophore mapping could identify essential features to incorporate into new designs mdpi.comyoutube.com, and molecular docking could help predict the binding mode and affinity of designed compounds to the target mdpi.comnih.govnih.gov. While the general principles of rational design are applied in the development of various compound classes nih.govnih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net, specific rational design strategies or outcomes directly derived from SAR studies of this compound for the development of novel this compound-based compounds were not detailed in the provided search results.

Chemical Synthesis Approaches for Cymorcin and Analogues

Total Synthesis Strategies for Cymorcin

Total synthesis of this compound and its analogues, such as Cyclomarin A (CymA), has been achieved through multi-step organic synthesis. One notable approach for Cyclomarin A involved a combination of novel chiral amino acid synthesis and Solid-Phase Peptide Synthesis (SPPS). nih.gov The construction of the heptapeptide (B1575542) backbone was performed using Fmoc-based chemistry on a Rink amide resin, with careful attention to the stereochemistry of non-proteinogenic amino acids. Key synthetic intermediates in this process included β-Methoxytyrosine, synthesized via Sharpless asymmetric dihydroxylation, and 4-Chloroisoleucine, prepared through an Evans aldol (B89426) reaction followed by chlorination. Cyclization of the linear peptide chain was carried out under high-dilution conditions using HATU/HOAt in DMF, resulting in a cyclic heptapeptide. Preventing epimerization during the cyclization step is a significant challenge in the synthesis of compounds like Cyclomarin A, and studies have shown that maintaining low reaction temperatures can help mitigate this.

Semisynthetic Modifications of Naturally Occurring this compound

While detailed information specifically on the semisynthetic modifications of naturally occurring this compound is limited in the provided search results, the concept of semisynthesis involves using a naturally isolated compound as a starting material for further chemical transformations to produce analogues. This approach can be advantageous for complex molecules where total synthesis is challenging or costly. The search results mention this compound monoglucoside and diglucoside as related natural products, suggesting potential starting points for semisynthetic routes to modify the glycosyl or phenolic portions of the molecule. naturalproducts.netnih.govuni.lu Semisynthetic approaches are often employed to improve the properties or explore the structure-activity relationships of natural products. nih.gov

Chemoenzymatic and Biotechnological Routes for this compound Production

Chemoenzymatic and biotechnological approaches offer alternative strategies for the synthesis of complex molecules, combining the specificity of enzymatic reactions with the versatility of chemical transformations or utilizing biological systems for production. Research has explored the biosynthetic pathways of related terpenoids, which could potentially inform biotechnological routes for this compound. For instance, studies on Western redcedar (Thuja plicata) have investigated genes and enzymes involved in terpene biosynthesis, including putative terpene synthases and dioxygenases that may play a role in the formation of monoterpene-derived tropolones. sfu.ca While direct biotechnological production of this compound is not explicitly detailed, the elucidation of biosynthetic pathways for similar compounds provides a foundation for potential future biotechnological production or chemoenzymatic synthesis involving enzymes from these pathways. sfu.ca Chemoenzymatic synthesis, in general, leverages enzymes to catalyze specific steps in a synthetic route, often leading to improved efficiency and selectivity. mdpi.comnih.govrsc.orgnih.gov

Development of Novel Synthetic Methodologies for this compound Scaffold Construction

The development of novel synthetic methodologies is crucial for efficiently constructing the unique scaffold of molecules like this compound. The macrocyclic structure with alternating ester and amide linkages and the conjugated benzothiazole (B30560) moiety present specific synthetic challenges. While the provided results highlight novel methodologies for the synthesis of other complex molecules, such as C-aryl glycosides and macrolides, these advancements in organic synthesis can be relevant to developing new routes for this compound. utexas.edunih.gov Techniques in solid-phase synthesis, asymmetric synthesis, and controlled cyclization reactions are particularly pertinent to constructing the this compound scaffold. nih.gov Research into new catalytic methods and reaction conditions also contributes to the development of more efficient and selective routes for complex molecule synthesis. mdpi.commdpi.com

Advanced Analytical Methodologies in Cymorcin Research

Chromatographic Techniques for Cymorcin Isolation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from complex mixtures and evaluating its purity. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for the isolation of individual components ajprd.comiipseries.org. High-performance liquid chromatography (HPLC) is a widely used technique in analytical chemistry and biochemistry for separating, identifying, quantifying, and purifying individual components of a mixture ajprd.com. HPLC is well-suited for both organic and inorganic compounds iipseries.org. Thin-layer chromatography (TLC) is another valuable tool, particularly for rapid qualitative analysis and as a preliminary step in compound isolation iipseries.orgglobalresearchonline.net. TLC can be used to monitor reaction progress, identify compounds, and determine the purity of a substance globalresearchonline.net. Preparative chromatography methods, such as preparative HPLC, are employed to obtain larger quantities of pure compounds for further analysis or study iipseries.orgchromatographyonline.com. The selection of appropriate stationary and mobile phases is critical for achieving effective separation and purification of this compound iipseries.org.

High-Resolution Mass Spectrometry for Quantitative and Qualitative Analysis of this compound

High-resolution mass spectrometry (HRMS) plays a vital role in both the qualitative identification and quantitative determination of this compound. MS provides information on the molecular weight and fragmentation pattern of analyzed molecules, which is crucial for determining molecular identity ijpsjournal.com. HRMS offers enhanced specificity and sensitivity compared to lower-resolution techniques researchgate.netsciex.com. It can be used for targeted analysis, focusing on specific compounds like this compound, as well as for untargeted screening of complex samples researchgate.net. Techniques like high-resolution selected reaction monitoring (HR-SRM) can be employed for quantitative analysis, offering an alternative to traditional triple quadrupole LC-SRM/MS nih.gov. For qualitative analysis, HRMS can provide detailed structural information through fragmentation analysis ijpsjournal.com. Different acquisition schemes, such as information-dependent acquisition (IDA) and sequential window acquisition of all theoretical fragment-ion spectra (SWATH), are used in HRMS for comprehensive analysis nih.gov. The high speed of MS/MS acquisition in some HRMS systems enables high sample throughput while maintaining good spectral quality sciex.com.

Advanced NMR Techniques for Comprehensive this compound Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics for identifying and quantifying metabolites in biological samples researchgate.netupf.edu. Advanced NMR techniques can provide comprehensive metabolic profiles, offering insights into the biochemical pathways involving this compound. While the search results did not specifically detail this compound metabolomic profiling using NMR, NMR-based metabolomics is a general approach applied to study the metabolic effects of various compounds in biological systems nih.govmdpi.com. Sample preparation is a critical step in NMR-based metabolomics of biological fluids like plasma, and different methods such as ultrafiltration and protein precipitation can affect the quantification of metabolites upf.edu. Targeted and untargeted NMR-based metabolomics, often combined with multivariate statistical analysis, are used to analyze metabolic profiles and identify significant alterations nih.govmdpi.com.

Hyphenated Techniques for Integrated this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, providing a more comprehensive analysis of complex mixtures ijpsjournal.comajpaonline.comresearchgate.net. For this compound research, coupling chromatographic techniques with mass spectrometry or NMR is particularly valuable.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a widely used hyphenated technique that combines the separation of compounds by liquid chromatography with mass analysis by MS ijpsjournal.comnews-medical.net. This technique is highly sensitive and is employed for the separation, detection, and identification of chemicals in complex mixtures, including natural product extracts news-medical.net. LC-MS provides structural information based on fragmentation analysis and is crucial for both qualitative and quantitative analysis ijpsjournal.com.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is another important hyphenated technique, primarily used for volatile or semi-volatile compounds ajpaonline.comnews-medical.net. While this compound is a glycoside and may not be directly amenable to GC without derivatization, GC-MS is a general technique for identification and quantification of analytes ajpaonline.com.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR combines LC separation with online NMR detection, offering detailed structural information of separated compounds ijpsjournal.comwisdomlib.org. This is a powerful tool for the structural elucidation of novel natural compounds researchgate.net.

These hyphenated techniques allow for integrated workflows that enhance the ability to separate, identify, and characterize this compound within complex biological or natural extracts.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cymorcin with high purity, and how can researchers ensure reproducibility?

  • Methodological Answer :

  • Follow peer-reviewed synthetic pathways, such as multi-step organic synthesis with intermediates validated via NMR and mass spectrometry .
  • Ensure strict control of reaction conditions (temperature, solvent purity, catalyst ratios) and document deviations. Reproducibility requires detailed experimental logs, including failed attempts .
  • Table 1 : Key Characterization Techniques for Synthetic Validation
TechniqueParametersPurposeReference Guidelines
¹H/¹³C NMR Solvent, resonance peaksStructural confirmation
HPLC Column type, retention timePurity assessment
Mass Spectrometry Ionization method, m/z ratiosMolecular weight verification

Q. Which in vitro assays are most appropriate for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :

  • Start with cell viability assays (e.g., MTT or ATP-based tests) using relevant cell lines linked to this compound’s hypothesized targets .
  • Include dose-response curves to establish IC₅₀ values. Normalize results against positive/negative controls and account for solvent cytotoxicity .
  • Use triplicate experiments and statistical analysis (e.g., ANOVA) to minimize variability .

Q. How should researchers design a literature review to identify gaps in this compound’s pharmacological profile?

  • Methodological Answer :

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and SciFinder .
  • Prioritize primary sources and use citation-tracking tools (e.g., Web of Science) to map seminal studies. Exclude non-peer-reviewed platforms (e.g., ) .
  • Create a matrix to categorize findings by biological activity, model systems, and methodological limitations .

Advanced Research Questions

Q. What strategies can resolve contradictory data on this compound’s pharmacokinetic properties across studies?

  • Methodological Answer :

  • Conduct a systematic review with meta-analysis, weighting studies by sample size, methodology rigor, and assay type .
  • Investigate confounding variables (e.g., administration routes, species differences) through controlled comparative studies .
  • Apply mixed-effects models to account for heterogeneity in data .

Q. How can computational modeling and experimental data be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • Use molecular docking to predict target binding sites, followed by mutagenesis experiments to validate interactions .
  • Combine transcriptomic/proteomic data with pathway analysis tools (e.g., STRING, KEGG) to identify downstream effects .
  • Table 2 : Workflow for Mechanistic Studies
StepMethodOutcome
1. Target PredictionMolecular dockingHypothesized binding partners
2. ValidationCRISPR/Cas9 knockoutsConfirmation of target relevance
3. Pathway MappingRNA-seqAffected signaling networks

Q. What methodological considerations are critical when optimizing this compound’s synthetic yield via Design of Experiments (DoE)?

  • Methodological Answer :

  • Identify critical factors (e.g., catalyst loading, temperature) using Plackett-Burman screening , then optimize via Box-Behnken response surface methodology .
  • Validate robustness by testing edge cases and incorporating real-time process analytics (e.g., in-situ FTIR) .
  • Document iterative changes in a decision tree format to guide future protocol adjustments .

Guidelines for Addressing Data Contradictions

  • Root-Cause Analysis : Compare experimental conditions (e.g., buffer pH, cell passage number) across conflicting studies .
  • Replication Studies : Independently reproduce key findings using standardized protocols .
  • Ethical Reporting : Disclose limitations and avoid selective data presentation to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.